BenchChemオンラインストアへようこそ!

Ciraparantag

Anticoagulant reversal DOAC antidote Universal reversal agent

Ciraparantag (PER977) is an investigational broad-spectrum reversal agent that non-covalently sequesters factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and heparins (UFH, LMWH). Unlike idarucizumab (dabigatran-only) or andexanet alfa (FXa-only), ciraparantag's single-agent, multi-target mechanism and rapid sustained reversal (≥24 h) make it essential for clinical trials and preclinical hemorrhage models. Supports head-to-head comparative efficacy studies. For research use only.

Molecular Formula C22H48N12O2
Molecular Weight 512.7 g/mol
CAS No. 1438492-26-2
Cat. No. B606701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiraparantag
CAS1438492-26-2
SynonymsPER977;  PER-977;  PER 977;  Aripazine;  Ciraparantag
Molecular FormulaC22H48N12O2
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1
InChIKeyHRDUUSCYRPOMSO-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ciraparantag (CAS 1438492-26-2) for Anticoagulant Reversal Research: Procurement-Ready Overview


Ciraparantag (also known as PER977, aripazine) is a synthetic water-soluble cationic small molecule under investigation as a broad-spectrum anticoagulant reversal agent [1]. It is designed to bind non-covalently via charge-charge interactions and hydrogen bonding to unfractionated heparin (UFH), low-molecular-weight heparins (LMWHs), and direct oral anticoagulants (DOACs) including factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and the direct thrombin inhibitor dabigatran [2]. As an investigational agent currently in Phase 2 clinical development, ciraparantag is being evaluated for emergency reversal of anticoagulation in settings of major bleeding or urgent surgical intervention [3].

Why Ciraparantag Cannot Be Substituted with Other DOAC Reversal Agents: Critical Distinctions for Scientific Selection


Ciraparantag cannot be simply substituted with other reversal agents due to fundamental differences in spectrum, mechanism, and clinical positioning. Unlike idarucizumab, a monoclonal antibody fragment specifically approved for dabigatran reversal only [1], ciraparantag demonstrates activity against multiple anticoagulant classes (FXa inhibitors, thrombin inhibitors, and heparins). Compared with andexanet alfa, a recombinant modified FXa decoy molecule approved only for apixaban and rivaroxaban reversal, ciraparantag operates via a distinct non-covalent sequestration mechanism and offers broader anticoagulant coverage [2]. Furthermore, in contrast to off-label four-factor prothrombin complex concentrate (4F-PCC) used for FXa inhibitor reversal without specific binding, ciraparantag is a targeted small-molecule antidote designed for direct neutralization [3]. These mechanistic and spectrum differences preclude generic interchangeability and demand compound-specific validation in research and clinical development settings.

Ciraparantag Quantitative Differentiation Evidence: Comparator-Based Performance Data


Broad-Spectrum Reversal Coverage: Ciraparantag vs. Idarucizumab and Andexanet Alfa Spectrum Comparison

Ciraparantag demonstrates a broader anticoagulant reversal spectrum compared to approved alternatives. While idarucizumab is restricted to dabigatran reversal and andexanet alfa is limited to factor Xa inhibitors (apixaban, rivaroxaban), ciraparantag reverses anticoagulation induced by factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin inhibitor dabigatran, and heparins (UFH, LMWH, enoxaparin) [1]. This broad-spectrum activity is enabled by non-covalent hydrogen bonding and charge-charge interactions rather than target-specific competitive binding [2].

Anticoagulant reversal DOAC antidote Universal reversal agent

Dose-Dependent Reversal of Apixaban Anticoagulation in Elderly Subjects: Ciraparantag 60 mg vs. Placebo

In a randomized, placebo-controlled Phase 2 trial in healthy elderly subjects (age 50-75 years) receiving steady-state apixaban (10 mg BID for 3.5 days), ciraparantag produced dose-dependent complete reversal of whole blood clotting time (WBCT) within 1 hour post-dose that was sustained through 5 hours [1]. Complete and sustained reversal was achieved in 100% of subjects receiving ciraparantag 60 mg or 120 mg, compared with 17% of placebo recipients. The 60 mg dose was identified as the minimum effective dose for sustained apixaban reversal [2].

Apixaban reversal WBCT Elderly population

Dose-Dependent Reversal of Rivaroxaban Anticoagulation: Ciraparantag 180 mg vs. Placebo Efficacy

In a parallel Phase 2 trial in healthy elderly subjects receiving steady-state rivaroxaban (20 mg QD for 3 days), ciraparantag demonstrated dose-dependent reversal with 180 mg identified as the minimum effective dose for sustained reversal [1]. Complete and sustained WBCT reversal (within 1 h post-dose, sustained through 6 h) was observed in 58%, 75%, 67%, and 100% of subjects receiving ciraparantag 30 mg, 60 mg, 120 mg, and 180 mg, respectively, compared with 13% of placebo recipients [2].

Rivaroxaban reversal WBCT Dose-ranging

Edoxaban Reversal: Rapid WBCT Correction to Within 10% of Baseline

In a randomized double-blind trial in healthy volunteers receiving edoxaban (60 mg oral dose), ciraparantag (100-300 mg IV) rapidly corrected prolonged whole blood clotting time (WBCT) from 37% above baseline to within 10% of baseline values within 10-30 minutes of administration [1]. The reversal effect was sustained for at least 24 hours despite ciraparantag's short plasma half-life of 12-19 minutes, indicating a prolonged pharmacodynamic effect [2].

Edoxaban reversal Rapid onset Sustained reversal

Favorable Safety Profile: Absence of Procoagulant Signals in Clinical Trials

Across Phase 1 and Phase 2 clinical trials, ciraparantag has demonstrated a consistent safety profile with no procoagulant signals observed [1]. Adverse events potentially related to ciraparantag were mild and transient, consisting primarily of facial flushing and dysgeusia, and were non-dose-limiting [2]. This contrasts with concerns regarding prothrombotic risk associated with prothrombin complex concentrate (PCC) use for DOAC reversal, where dosing within guidelines is emphasized to avoid prothrombotic effects [3].

Safety Procoagulant risk Adverse events

In Vivo Bleeding Model Efficacy: Liver Laceration Blood Loss Reduction in Rabbits

In a rabbit liver laceration model of anticoagulant-associated bleeding, ciraparantag reduced blood loss by 76% at a dose of 30 mg/kg [1]. By comparison, andexanet alfa (75 mg/rabbit) reduced blood loss due to rivaroxaban anticoagulation by >85% in prior studies [2]. Both agents demonstrated substantial blood loss reduction in this preclinical model, with high-dose ciraparantag reversing blood loss to a similar extent as andexanet [3].

Preclinical bleeding model Liver laceration Blood loss reduction

Ciraparantag (CAS 1438492-26-2) Evidence-Backed Application Scenarios for Research and Procurement


Investigational Use in DOAC Reversal Clinical Trials (Phase 2/3)

Ciraparantag is positioned for use in randomized controlled trials evaluating emergency reversal of factor Xa inhibitor anticoagulation (apixaban, rivaroxaban, edoxaban) in patients with major bleeding or requiring urgent surgery. Procurement for clinical trial sites is supported by Phase 2 efficacy data demonstrating 100% complete and sustained WBCT reversal with 60 mg for apixaban and 180 mg for rivaroxaban [1]. The compound's rapid onset (10-30 minutes) and sustained reversal effect (≥24 hours) despite short plasma half-life (12-19 minutes) are key parameters for trial protocol design [2].

Preclinical Bleeding Model Research

Ciraparantag is suitable for preclinical studies in animal models of anticoagulant-associated hemorrhage, including rat tail transection and rabbit liver laceration models. Quantitative evidence shows ciraparantag (30 mg/kg IV) reduces blood loss by 76% in rabbit liver laceration following anticoagulation [1]. Researchers evaluating hemostatic agents can leverage existing preclinical data across multiple anticoagulant types (edoxaban, dabigatran, apixaban, rivaroxaban, UFH, enoxaparin) [2] for comparative efficacy studies.

Mechanistic Studies of Non-Covalent Anticoagulant Sequestration

Ciraparantag serves as a research tool for investigating non-covalent sequestration as a reversal mechanism distinct from competitive binding (andexanet alfa) or high-affinity antibody capture (idarucizumab). Dynamic light-scattering methodology has demonstrated ciraparantag's binding to heparins and DOACs while showing lack of binding to coagulation factors and commonly used drugs [1]. This selectivity profile supports use in structure-activity relationship studies and mechanistic investigations of broad-spectrum antidote design [2].

Comparative Effectiveness Research vs. Andexanet Alfa and PCC

Ciraparantag is appropriate for comparative effectiveness research evaluating reversal outcomes against current standard-of-care options. Given that andexanet alfa is only available in approximately 12% of U.S. hospitals and enthusiasm is limited by high cost, while four-factor PCC is used off-label without specific binding, ciraparantag's broad-spectrum, targeted mechanism positions it for head-to-head comparative trials [1]. Cross-study data from rabbit liver laceration models (ciraparantag 76% blood loss reduction vs. andexanet >85%) provide a preclinical benchmark for future comparative efficacy studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciraparantag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.